molecular formula C14H7F7O2S B14015292 1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- CAS No. 362-57-2

1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-

Cat. No.: B14015292
CAS No.: 362-57-2
M. Wt: 372.26 g/mol
InChI Key: MDUFGROXFHHGDP-UHFFFAOYSA-N
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Description

1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- is a chemical compound with the molecular formula C10H5F7O2S. It is also known by other names such as Heptafluoro-1-(2-thienyl)-1,3-hexanedione and Perfluorobutyryl-(2-thenoyl)methane . This compound is characterized by the presence of a benzo[b]thiophene ring and multiple fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- typically involves the reaction of 1,3-hexanedione with a benzo[b]thiophene derivative under specific conditions. The reaction is often carried out in the presence of a fluorinating agent to introduce the heptafluoro group. Common reagents used in this synthesis include perfluorobutyryl chloride and a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- involves its interaction with specific molecular targets and pathways. The presence of the benzo[b]thiophene ring and fluorine atoms allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- is unique due to the presence of the benzo[b]thiophene ring and multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

362-57-2

Molecular Formula

C14H7F7O2S

Molecular Weight

372.26 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione

InChI

InChI=1S/C14H7F7O2S/c15-12(16,13(17,18)14(19,20)21)11(23)5-9(22)8-6-24-10-4-2-1-3-7(8)10/h1-4,6H,5H2

InChI Key

MDUFGROXFHHGDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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